molecular formula C15H14N2O4 B1386532 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid CAS No. 1039898-52-6

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

Cat. No. B1386532
M. Wt: 286.28 g/mol
InChI Key: IUERQWHAXWLZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyridine derivative with a carbamoyl group and a carboxylic acid group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The carbamoyl group (NHCO-) is a functional group that consists of a carbonyl (R-C=O) and an amine (R’-NH2), which is a common structure in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyridine ring provides a planar, aromatic system, while the carbamoyl and carboxylic acid groups may introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamoyl groups can participate in a variety of reactions. For example, they can be involved in the formation of carbamates through reactions with alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl and carboxylic acid groups could make the compound polar and potentially soluble in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given the presence of the carbamoyl and carboxylic acid groups, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13(16-8-11-4-2-1-3-5-11)10-17-9-12(15(20)21)6-7-14(17)19/h1-7,9H,8,10H2,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUERQWHAXWLZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

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